molecular formula C15H21ClN2O2 B1521753 tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1159823-50-3

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No.: B1521753
CAS No.: 1159823-50-3
M. Wt: 296.79 g/mol
InChI Key: MYUXVSOQEVWKDE-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride typically involves the reaction of 5-(2-aminoethyl)-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester. The resulting tert-butyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound, resulting in the corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the aminoethyl group, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for understanding the interactions of indole-based molecules with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer and anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-(2-Aminoethyl)-1H-indole-1-carboxylic acid: This compound is a precursor in the synthesis of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride.

    tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate: The non-hydrochloride form of the compound.

    5-(2-Aminoethyl)-1H-indole: A simpler indole derivative with similar biological activities.

Uniqueness: this compound stands out due to its unique combination of the tert-butyl ester and hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUXVSOQEVWKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674211
Record name tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-50-3
Record name tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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